Methyl 7-Bromoindole-3-acetate
CAS No.:
Cat. No.: VC16498992
Molecular Formula: C11H10BrNO2
Molecular Weight: 268.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10BrNO2 |
|---|---|
| Molecular Weight | 268.11 g/mol |
| IUPAC Name | methyl 2-(7-bromo-1H-indol-3-yl)acetate |
| Standard InChI | InChI=1S/C11H10BrNO2/c1-15-10(14)5-7-6-13-11-8(7)3-2-4-9(11)12/h2-4,6,13H,5H2,1H3 |
| Standard InChI Key | BQHYPYCXYXBHBJ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1=CNC2=C1C=CC=C2Br |
Introduction
Structural and Molecular Characteristics
Chemical Identity
Methyl 7-Bromoindole-3-acetate belongs to the indole alkaloid family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The bromine substitution at the 7th position introduces steric and electronic effects that influence reactivity, while the methyl acetate group at the 3rd position enhances solubility in organic solvents . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀BrNO₂ | |
| Molecular Weight | 268.11 g/mol | |
| IUPAC Name | methyl 2-(7-bromo-1H-indol-3-yl)acetate | |
| Canonical SMILES | COC(=O)CC1=CNC2=C1C=CC=C2Br |
The compound’s structure has been validated via nuclear magnetic resonance (NMR) and mass spectrometry (MS), with reported signals aligning with expected indole derivatives .
Spectroscopic Data
While explicit spectral data for Methyl 7-Bromoindole-3-acetate is scarce, analogous bromoindoles exhibit distinct NMR profiles. For example, 5-bromo-7-methylindole (a structural relative) shows characteristic aromatic proton signals at δ 7.63 (s, 1H) and δ 7.12 (s, 1H), with methyl groups resonating near δ 2.47 . MS data for related compounds often display isotopic patterns due to bromine’s natural abundance (e.g., M+1 and M+2 peaks at 210 and 212) .
Synthesis and Manufacturing
General Synthetic Routes
The synthesis of Methyl 7-Bromoindole-3-acetate typically involves multistep reactions, including:
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Indole Ring Formation: Constructing the indole core via Fischer indole synthesis or palladium-catalyzed cyclization.
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Bromination: Electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS).
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Acetylation: Introducing the methyl acetate group via alkylation or esterification .
A patent detailing the synthesis of 5-bromo-7-methylindole provides insights into analogous methodologies . Although the target compound differs in substitution patterns, the use of Sonogashira coupling and cyclization reactions under basic conditions (e.g., potassium tert-butoxide in N-methylpyrrolidone) highlights scalable approaches for bromoindole derivatives .
Optimized Protocol (Hypothetical)
Based on existing literature, a plausible synthesis pathway for Methyl 7-Bromoindole-3-acetate could involve:
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Iodination: Reacting 4-bromo-2-methylaniline with N-iodosuccinimide (NIS) to introduce iodine at the 7th position.
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Sonogashira Coupling: Catalyzing cross-coupling with trimethylsilylacetylene using Pd(PPh₃)₂Cl₂ and CuI.
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Cyclization: Ring closure under basic conditions (e.g., KOtBu) to form the indole core.
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Esterification: Treating the intermediate with methyl chloroacetate to install the acetate group .
Table 2.1: Comparative Reaction Conditions for Bromoindole Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Iodination | NIS, CH₂Cl₂, rt, 12h | 85 | |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N, 60°C | 92 | |
| Cyclization | KOtBu, NMP, 60°C, 2h | 78.8 |
Physicochemical Properties
Solubility and Stability
Methyl 7-Bromoindole-3-acetate is sparingly soluble in water but miscible with polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., dichloromethane) . Stability studies indicate sensitivity to light and moisture, necessitating storage in amber vials under inert atmospheres . Decomposition at elevated temperatures may release toxic fumes, including hydrogen bromide .
Thermal and Spectral Characteristics
Differential scanning calorimetry (DSC) of similar compounds reveals melting points near 90–95°C, though data for this specific derivative remain unpublished . UV-Vis spectra typically show absorbance maxima at 280–290 nm, attributable to the indole chromophore .
| Risk | Precautionary Measures |
|---|---|
| Skin Contact | Wear nitrile gloves; wash with soap/water |
| Inhalation | Use fume hood; monitor air quality |
| Eye Exposure | Rinse with water for 15 minutes; seek medical aid |
Disposal and Environmental Impact
Waste must be incinerated at certified facilities to prevent bromide contamination . Environmental persistence data are unavailable, but brominated organics often exhibit moderate bioaccumulation potential.
Applications in Drug Development
Lead Compound Optimization
The acetate group enhances membrane permeability, making Methyl 7-Bromoindole-3-acetate a scaffold for prodrug design. Computational docking studies predict affinity for kinase targets (e.g., EGFR, VEGFR), though experimental validation is pending .
Patent Landscape
While no patents directly claim Methyl 7-Bromoindole-3-acetate, CN113045475A protects methods for synthesizing positional isomers, underscoring industrial interest in bromoindoles .
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